1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone
CAS No.: 1788678-18-1
Cat. No.: VC5295851
Molecular Formula: C19H23NO2S
Molecular Weight: 329.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788678-18-1 |
|---|---|
| Molecular Formula | C19H23NO2S |
| Molecular Weight | 329.46 |
| IUPAC Name | 1-[3-(4-methoxyphenyl)azepan-1-yl]-2-thiophen-3-ylethanone |
| Standard InChI | InChI=1S/C19H23NO2S/c1-22-18-7-5-16(6-8-18)17-4-2-3-10-20(13-17)19(21)12-15-9-11-23-14-15/h5-9,11,14,17H,2-4,10,12-13H2,1H3 |
| Standard InChI Key | AJQCMPNKLSXUIT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CSC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an azepane ring—a saturated seven-membered nitrogen-containing heterocycle—substituted at the 3-position with a 4-methoxyphenyl group. The azepane nitrogen is further acylated by a ketone-linked thiophen-3-yl ethyl group. This architecture combines three pharmacophoric elements:
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Azepane Core: Known for conformational flexibility, the azepane ring enhances binding affinity to biological targets by adapting to steric and electronic environments .
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4-Methoxyphenyl Substituent: The methoxy group at the para position of the phenyl ring introduces electron-donating effects, potentially influencing π-π stacking interactions and metabolic stability.
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Thiophene Moiety: As a sulfur-containing aromatic heterocycle, thiophene contributes to hydrophobic interactions and may enhance bioavailability .
The three-dimensional conformation, inferred from related azepane-thiophene derivatives, suggests that the methoxyphenyl and thiophene groups adopt spatially distinct orientations, minimizing steric clashes (Figure 1) .
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.46 g/mol |
| IUPAC Name | 1-[3-(4-methoxyphenyl)azepan-1-yl]-2-(thiophen-3-yl)ethanone |
| SMILES | COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CSC=C3 |
| Solubility | Not experimentally determined |
The absence of solubility data underscores the need for further experimental characterization. Predictive models suggest moderate lipophilicity (), aligning with the compound’s potential for blood-brain barrier penetration .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone involves multi-step organic transformations, as inferred from analogous azepane derivatives :
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Azepane Ring Formation: Cyclization of a linear precursor (e.g., 6-aminohexanol) via acid-catalyzed intramolecular nucleophilic substitution, yielding the azepane scaffold.
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Methoxyphenyl Introduction: Friedel-Crafts alkylation or Mitsunobu reaction to attach the 4-methoxyphenyl group at the azepane’s 3-position.
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Thiophene Acylation: Coupling the azepane nitrogen with 3-thiopheneacetyl chloride under basic conditions (e.g., using triethylamine) to install the ketone-linked thiophene moiety.
Critical to optimizing yield is the use of Lewis acids (e.g., ) for electrophilic substitutions and palladium catalysts for cross-coupling reactions .
Analytical Validation
Structural confirmation relies on spectroscopic techniques:
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NMR Spectroscopy: -NMR spectra would display distinct signals for the azepane methylene protons ( 1.4–2.1 ppm), methoxy group ( 3.8 ppm), and thiophene aromatic protons ( 7.2–7.5 ppm) .
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Mass Spectrometry: High-resolution mass spectra (HRMS) should exhibit a molecular ion peak at 329.46 ([M+H]).
X-ray crystallography of related compounds (e.g., 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one) reveals planar aromatic systems and non-covalent interactions stabilizing crystal packing .
Biological Activities and Mechanistic Insights
Anticancer Prospects
Preliminary molecular docking studies on similar derivatives suggest inhibition of topoisomerase II and tubulin polymerization. For instance:
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DNA Intercalation: Anthracene-linked thiophene derivatives intercalate DNA base pairs, inducing apoptosis in MCF-7 breast cancer cells (IC: 12 µM) .
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Kinase Inhibition: Virtual screening identifies strong binding affinity (: 0.8 nM) for cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression .
Comparative Analysis with Related Compounds
Structural Analogues
Key analogues and their biological profiles include:
These analogues highlight the role of azepane and thiophene units in modulating target selectivity.
Pharmacokinetic Considerations
In silico ADMET predictions for the title compound suggest:
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